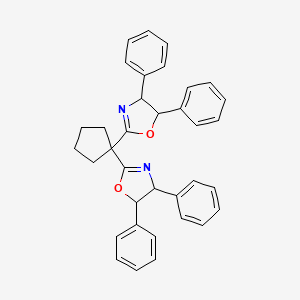

(R,S)-BisPh-cpbBox

Description

Structure

3D Structure

Properties

Molecular Formula |

C35H32N2O2 |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

2-[1-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C35H32N2O2/c1-5-15-25(16-6-1)29-31(27-19-9-3-10-20-27)38-33(36-29)35(23-13-14-24-35)34-37-30(26-17-7-2-8-18-26)32(39-34)28-21-11-4-12-22-28/h1-12,15-22,29-32H,13-14,23-24H2 |

InChI Key |

WPRVHHTWEGTLPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Synthesis and Stereochemical Control of R,s Bisph Cpbbox

Retrosynthetic Analysis and Design Principles for the (R,S)-BisPh-cpbBox Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgyoutube.com Applying this method to this compound reveals a convergent synthetic strategy.

The primary disconnections are made at the two amide bonds that form the core of the oxazoline (B21484) rings. This transform reveals three key precursor molecules:

A chiral trans-1,2-diaminocyclopentane : This C₂-symmetric diamine forms the rigid cyclopentane (B165970) backbone, which is crucial for establishing the chiral environment around the metal center. The (R,S) designation in the ligand name typically refers to the stereochemistry of this backbone, which in this context would be the enantiomeric pair of (1R,2R)- and (1S,2S)-trans-diaminocyclopentane.

A chiral diphenyl amino alcohol derivative : The diphenyl substituents on the oxazoline rings originate from an enantiopure amino alcohol, such as (S)-2-amino-2,2-diphenylethanol. This component is critical for introducing the steric bulk and electronic properties that influence the catalyst's selectivity.

A dicarbonyl compound : A linker, such as dimethyl malonate or its corresponding dinitrile or diimidate, is required to connect the two oxazoline precursors. nih.gov

Design Principles: The design of this compound is guided by several established principles in asymmetric catalysis:

C₂-Symmetry: The C₂-symmetric nature of the ligand simplifies the catalytic cycle by reducing the number of possible diastereomeric transition states, which often leads to higher enantioselectivity. uni-regensburg.detaltech.ee

Rigid Backbone: The cyclopentane bridge provides a conformationally constrained scaffold. This rigidity helps to create a well-defined chiral pocket around the coordinated metal ion, enhancing stereochemical communication between the ligand and the substrate.

Steric and Electronic Tuning: The phenyl groups at the 4-position of the oxazoline rings play a crucial role. They provide significant steric hindrance, which can effectively shield one face of the substrate, directing the incoming reagent to the opposite face. Furthermore, their electronic properties can modulate the Lewis acidity of the complexed metal center, thereby influencing catalytic activity and selectivity. oup.comcsic.es

Chelation: The two nitrogen atoms of the oxazoline rings act as a bidentate ligand, forming a stable six-membered chelate ring with a metal center. This coordination geometry is often essential for catalytic activity. universityofgalway.ie

Figure 1: Retrosynthetic analysis of the this compound scaffold, breaking it down into its key chiral precursors: trans-1,2-diaminocyclopentane, a diphenyl amino alcohol derivative, and a malonate derivative.

Figure 1: Retrosynthetic analysis of the this compound scaffold, breaking it down into its key chiral precursors: trans-1,2-diaminocyclopentane, a diphenyl amino alcohol derivative, and a malonate derivative.Methodologies for the Preparation of this compound and its Chiral Precursors

The synthesis of bis(oxazoline) ligands can be achieved through various routes, which can be broadly categorized as multi-step convergent or linear approaches and more streamlined one-pot strategies.

The most common methods for synthesizing BOX ligands involve a two-step sequence: condensation followed by cyclization. nih.govorgsyn.org

A typical convergent synthesis for this compound would proceed as follows:

Preparation of Bis(hydroxy)amide Intermediate: The enantiomerically pure (1R,2R)- or (1S,2S)-trans-1,2-diaminocyclopentane is reacted with two equivalents of an activated diphenyl amino acid derivative, such as (S)-2-amino-2,2-diphenylethanol, which has been previously coupled to a malonate linker. A more direct approach involves the condensation of the chiral diamine with a reagent like dimethylmalonyl dichloride to form a diamide, which is then further elaborated. ru.nl

Cyclization to Form Bis(oxazoline): The resulting bis(hydroxy)amide intermediate is then cyclized to form the two oxazoline rings. This is typically achieved by activating the hydroxyl groups, for example, by converting them into tosylates or by using dehydrating agents like thionyl chloride (SOCl₂), followed by base-mediated ring closure. This step usually proceeds with inversion of configuration at the hydroxyl-bearing carbon if not properly controlled, but standard methods with reagents like SOCl₂ often lead to retention. nih.gov

An alternative and widely used linear approach involves the condensation of a dicarboxylic acid derivative with the chiral amino alcohol first. For example, dimethyl malonate can be condensed with an enantiopure amino alcohol like (S)-phenylglycinol to generate a bis(hydroxy)amide, which is then cyclized. taltech.ee The resulting bis(oxazoline) can then be functionalized at the bridge position. However, for the cpbBox structure, starting with the diamine is more direct.

| Synthetic Approach | Key Steps | Typical Reagents | Advantages/Disadvantages |

| Convergent Synthesis | 1. Synthesis of chiral diamine.2. Synthesis of chiral amino alcohol.3. Coupling of fragments.4. Cyclization. | LiAlH₄, Acyl Chlorides, SOCl₂, Base | Adv: High modularity, allows for easy variation of components.Disadv: Can be lengthy, requiring multiple purification steps. |

| Linear Synthesis | 1. Condensation of diamine with dicarbonyl.2. Cyclization with amino alcohol. | Dimethylmalonyl dichloride, (S)-2-amino-2,2-diphenylethanol, Tosyl chloride | Adv: Often more straightforward for a specific target.Disadv: Less flexible for creating a library of ligands. |

Table 1: Comparison of primary synthetic strategies for bis(oxazoline) ligands.

To improve efficiency and reduce waste, one-pot procedures for synthesizing bis(oxazoline) ligands have been developed. These methods circumvent the need to isolate and purify intermediates. A potential one-pot synthesis of this compound could involve reacting the chiral trans-1,2-diaminocyclopentane, a malonic acid derivative (like malononitrile), and the chiral diphenyl amino alcohol in a single reaction vessel. nih.gov

Multi-Step Convergent and Linear Synthetic Approaches

Strategies for Stereoselective Control during this compound Construction

The stereochemical integrity of the this compound ligand is paramount to its function as a chiral inductor. Control must be exerted over the stereocenters on both the cyclopentane backbone and the oxazoline rings.

The synthesis of the enantiopure trans-1,2-diaminocyclopentane (DACP) backbone is a critical challenge. The trans configuration is essential for the C₂-symmetry of the final ligand. Several strategies exist to obtain enantiomerically pure trans-DACP:

Resolution of Racemates: The most common method involves the resolution of racemic trans-1,2-diaminocyclopentane using a chiral resolving agent, such as tartaric acid. This separates the (1R,2R) and (1S,2S) enantiomers.

Asymmetric Synthesis: More advanced methods construct the chiral backbone from achiral starting materials. For instance, asymmetric synthesis can start from cyclopentene, which undergoes transformations that install the two amino groups with a specific stereochemistry. mdpi.comacs.org Another route involves the catalytic asymmetric desymmetrization of a meso-precursor.

Macrocyclic Chemistry Approaches: Studies on the condensation of trans-DACP with dialdehydes have shown that the chirality of the diamine building blocks can direct the formation of specific macrocyclic structures, demonstrating the powerful role of this chiral scaffold in directing molecular assembly. mdpi.comugr.es

The chirality of the oxazoline rings is derived from an enantiopure amino alcohol precursor. For this compound, this precursor is a 2-amino-2,2-diphenylethanol (B12208017) derivative.

Starting from Amino Acids: A common route to these precursors is to start from an enantiopure amino acid, such as (S)-phenylglycine. The carboxylic acid group can be reacted with two equivalents of a phenyl Grignard reagent (PhMgBr) to install the two phenyl groups, yielding the desired chiral amino alcohol after workup. ubc.ca

Cyclization with Retention of Stereochemistry: The subsequent cyclization to form the oxazoline ring must proceed without racemization. The conversion of the bis(hydroxy)amide intermediate to the bis(oxazoline) using reagents like thionyl chloride (SOCl₂) or by forming a tosylate followed by base-promoted cyclization typically occurs with retention of configuration at the stereogenic centers of the oxazoline rings. nih.govru.nl Careful control of reaction conditions is crucial to prevent epimerization.

| Component | Stereocenter(s) | Control Strategy | Key Precursor |

| Cyclopentane Backbone | C1 and C2 | Racemic resolution or asymmetric synthesis | (1R,2R)- or (1S,2S)-trans-1,2-diaminocyclopentane |

| Oxazoline Rings | C4 | Use of enantiopure starting material | (S)- or (R)-2-amino-2,2-diphenylethanol derivative |

Table 2: Summary of stereocontrol strategies for the key chiral components of this compound.

Diastereoselective Induction in Cyclopentane Backbone Formation

Chromatographic and Crystallographic Techniques for Enantiomeric Purity Assessment and Isolation of this compound

The rigorous assessment of enantiomeric purity and the effective isolation of the individual stereoisomers of chiral ligands are paramount for their application in asymmetric catalysis. For ligands of the Bis(oxazoline) family, such as this compound, a combination of chromatographic and crystallographic techniques provides the necessary tools for both analytical determination of enantiomeric excess and preparative separation of enantiomers. Due to the absence of specific published data for this compound, this section will discuss the established methodologies for closely related bis(oxazoline) and cpbBox ligands, which are directly applicable.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analytical and preparative separation of chiral compounds. For bis(oxazoline) ligands, chiral stationary phases (CSPs) are essential for resolving the enantiomers. These CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Commonly used CSPs for the separation of related BOX ligands include polysaccharide-based columns, such as those derivatized with amylose (B160209) or cellulose (B213188) carbamates. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The composition of the mobile phase influences the interactions between the analyte and the CSP, thereby affecting retention and resolution. Factors such as flow rate and column temperature are also optimized to enhance separation efficiency. For instance, lower flow rates often lead to better resolution, although at the cost of longer analysis times.

Table 1: Representative Chiral HPLC Conditions for Separation of Bis(oxazoline) Ligand Enantiomers

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Hexane/Ethanol (85:15, v/v) |

| Flow Rate | 0.5 mL/min | 0.7 mL/min |

| Temperature | 25 °C | 30 °C |

| Detection | UV at 254 nm | UV at 230 nm |

| Expected Outcome | Baseline separation of enantiomers | Good resolution with distinct peaks |

This table presents typical conditions used for the separation of analogous bis(oxazoline) ligands and are representative of the methods applicable to this compound.

For the preparative isolation of the individual (R)- and (S)-enantiomers of BisPh-cpbBox, the optimized analytical HPLC method can be scaled up. This involves using a larger-diameter column packed with the same CSP and a higher flow rate, allowing for the injection of larger quantities of the racemic mixture. Fractions corresponding to each enantiomeric peak are collected, and the solvent is subsequently removed to yield the enantiopure ligand.

X-ray crystallography provides the definitive proof of the absolute configuration of a chiral molecule. By obtaining a single crystal of an enantiopure sample, typically as a complex with a metal, the three-dimensional arrangement of atoms can be determined. The resulting crystal structure allows for the unambiguous assignment of the (R) or (S) configuration at the stereogenic centers of the ligand.

The process involves dissolving the enantiopure ligand-metal complex in a suitable solvent system and allowing the solvent to evaporate slowly, promoting the growth of high-quality single crystals. These crystals are then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the molecular structure is solved and refined.

Table 2: Illustrative Crystallographic Data for a Related Enantiopure Bis(oxazoline)-Metal Complex

| Parameter | Example Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 10.12, b = 15.45, c = 22.89 |

| Resolution (Å) | 0.85 |

| R-factor | 0.035 |

| Flack Parameter | 0.02(3) |

This table contains example crystallographic data for a representative enantiopure bis(oxazoline) metal complex, illustrating the type of information obtained from X-ray analysis to confirm absolute stereochemistry.

The Flack parameter is a crucial value in determining the absolute configuration of a chiral, non-centrosymmetric crystal structure. A value close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. In concert, HPLC provides the measure of enantiomeric purity, while X-ray crystallography offers the definitive structural evidence of the isolated enantiomer.

Coordination Chemistry of R,s Bisph Cpbbox with Transition Metals

Chelation Modes and Geometries of Bis-Oxazoline Ligands with Diverse Metal Centers

The versatility of bis(oxazoline) ligands lies in their ability to form stable complexes with a wide array of transition metals, adopting various coordination geometries. rameshrasappan.com The specific geometry is a critical factor that dictates the stereochemical outcome of catalyzed reactions. researchgate.net

(R,S)-BisPh-cpbBox, like other BOX ligands, typically acts as a C2-symmetric, bidentate chelating agent, binding to a metal center through its two nitrogen atoms. libretexts.org This chelation can lead to several common coordination geometries depending on the metal ion, its oxidation state, and the other coordinating ligands present. rameshrasappan.comresearchgate.net

Square Planar Complexes: This geometry is common for d⁸ metals like Pd(II), Ni(II), and Cu(II). In these complexes, the BOX ligand and two other monodentate ligands occupy the four positions in a plane around the central metal. rameshrasappan.comacs.org For instance, palladium(II) chloride readily forms square planar complexes with various BOX ligands. acs.org The substrate often approaches the metal from a position perpendicular to the plane defined by the ligand. rameshrasappan.com

Tetrahedral Complexes: Metal ions such as Zn(II), Fe(II), and sometimes Cu(II) can form tetrahedral complexes with bis(oxazoline) ligands. rameshrasappan.com X-ray analysis has confirmed that ligands similar to this compound form slightly distorted tetrahedral geometries with metal chlorides. rameshrasappan.com Copper(II) halide complexes with bis(oxazolines) often exhibit a geometry that is distorted towards square planar. rameshrasappan.com

Octahedral Complexes: Hexacoordination, resulting in an octahedral geometry, is also frequently observed, particularly with metals like iron and cobalt. rameshrasappan.comjocpr.com In these cases, the this compound ligand occupies two adjacent (cis) coordination sites, while other ligands (which can be solvent molecules or anions) fill the remaining four positions. libretexts.orglibretexts.org If a substrate binds, it typically displaces a weakly coordinating ligand, and the stereochemical environment is dictated by the chiral pocket created by the BOX ligand. rameshrasappan.com

| Geometry | Common Metals | Coordination Number | Key Feature |

| Square Planar | Pd(II), Ni(II), Cu(II) | 4 | Ligands arranged in a plane around the metal. rameshrasappan.comacs.org |

| Tetrahedral | Zn(II), Fe(II), Cu(II) | 4 | Ligands arranged in a tetrahedral shape. rameshrasappan.com |

| Octahedral | Fe(II), Co(II), Cr(III) | 6 | Ligands at the vertices of an octahedron. rameshrasappan.comjocpr.comchemmethod.com |

The bridging unit that connects the two oxazoline (B21484) rings is a critical design element in BOX ligands, significantly impacting the coordination geometry. The cyclopentane-1,1-diyl bridge in this compound imparts considerable rigidity to the ligand backbone. This rigidity is crucial as it restricts the conformational flexibility of the resulting metal complex, leading to a more defined and predictable chiral environment around the metal's active site.

Bidentate Chelation in Square Planar, Tetrahedral, and Octahedral Complexes

Synthesis and Spectroscopic Characterization of Metal-(this compound) Complexes

The preparation and characterization of metal complexes are essential steps for their application in asymmetric catalysis.

The synthesis of metal-(this compound) complexes is typically straightforward. The most common method involves the direct reaction of the neutral this compound ligand with a suitable transition metal salt precursor in an appropriate solvent. nih.govmdpi.com These precursors are often metal halides, triflates (OTf), or acetates. nih.gov

For example, a copper(II) precatalyst can be formed by stirring the this compound ligand with copper(II) triflate (Cu(OTf)₂) in a solvent like dichloromethane (B109758) or acetonitrile. nih.gov The resulting complex can often be used in situ for a catalytic reaction or isolated as a stable solid. nih.gov The preparation usually involves mixing the ligand and the metal salt in a specific molar ratio, sometimes followed by gentle heating or refluxing to ensure complete complex formation. jocpr.commdpi.comspuvvn.edu The active catalytic species may be this initially formed precatalyst, or it may be generated under the reaction conditions, for instance, through the coordination of a substrate molecule. rameshrasappan.com

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of metal complexes. mdpi.com For metal-(this compound) systems, XRD studies provide invaluable insights into the coordination geometry, bond lengths, and bond angles, which are fundamental to understanding the catalyst's function. rameshrasappan.comjocpr.com

XRD analyses of related BOX-metal complexes have revealed detailed structural information. For instance, in square planar palladium complexes, the N-Pd-N bite angle and the dihedral angles between the phenyl rings and the coordination plane are significantly influenced by the ligand's bridge and substituents. acs.org Studies on nickel complexes have shown that the geometry can be close to planar, with specific Ni-N bond lengths indicating the nature of the coordination. nih.gov

These structural parameters are not merely geometric descriptors; they have profound implications for catalysis. The precise arrangement of the phenyl groups, enforced by the rigid cyclopentane (B165970) bridge, creates the specific chiral pockets responsible for stereocontrol. The bond lengths between the metal and the ligand's nitrogen atoms can offer insight into the Lewis acidity of the metal center, which is crucial for substrate activation. nih.gov Furthermore, XRD can reveal how substrates or other ligands coordinate, confirming, for example, that in many octahedral and square-pyramidal complexes, the substrate binds in the plane of the bis(oxazoline) ligand while weakly coordinating counterions occupy apical positions. rameshrasappan.com

| Metal Complex Type | Typical Bond Angle Information | Typical Bond Length Information |

| Palladium(II) Square Planar | N-Pd-N bite angle influenced by bridge structure. acs.org | Pd-N bond lengths indicate coordination strength. acs.org |

| Nickel(II) Iminyl | Nearly planar N-Ni-N local geometry. nih.gov | Short Ni-Niminyl bond length (~1.68 Å) suggests strong interaction. nih.gov |

| Copper(II) Octahedral | Cis-coordination of the bidentate ligand. rameshrasappan.com | Elongated axial bonds (Jahn-Teller distortion). |

Preparation of Precatalysts and Active Catalytic Species

Ligand-Metal Orbital Interactions and Electronic Properties within this compound Complexes

The electronic properties of a metal complex, governed by the interactions between the ligand and metal orbitals, are as important as its structure. researchgate.netchinesechemsoc.org The this compound ligand primarily acts as a σ-donor, using the lone pairs on the nitrogen atoms to form coordinate bonds with the metal's empty d-orbitals. researchgate.net

The energy levels of the metal's d-orbitals are altered upon coordination. In an octahedral field, they split into two sets (t₂g and eg), while in a square planar field, they split into four distinct levels. The magnitude of this splitting is determined by the ligand field strength. As a nitrogen-based ligand, the bis(oxazoline) moiety creates a moderately strong ligand field.

The electronic nature of the complex can be further fine-tuned. The phenyl groups on the this compound ligand are primarily steric modulators but can have subtle electronic effects. More significant electronic tuning can be achieved by the other ligands in the coordination sphere or by changing the metal's oxidation state. For example, in some complexes, there is a possibility of π-back-bonding, where electron density from the metal's filled d-orbitals is donated back into empty π* orbitals of the ligand system, although this is less pronounced for standard BOX ligands compared to ligands like carbon monoxide or those with extensive π-systems. researchgate.net

Spectroscopic techniques like UV-Vis and electron paramagnetic resonance (EPR), coupled with computational methods like Density Functional Theory (DFT), are used to probe these electronic structures. nih.govmdpi.comuni-goettingen.de These studies help to map the frontier molecular orbitals (HOMO and LUMO) of the complex, which are critical for understanding its reactivity and the nature of its interaction with substrates. nih.govuni-goettingen.de

Subject: English Article focusing solely on the chemical Compound “this compound”

Following a comprehensive search of available scientific literature and data, we were unable to locate specific research findings or data tables concerning the application of the chemical compound This compound in the asymmetric catalytic reactions outlined in your request.

The specified sections and subsections require detailed research findings, including data tables, for the use of this compound in:

Applications of R,s Bisph Cpbbox in Asymmetric Catalysis

Asymmetric Carbon-Carbon Bond Forming Reactions

Stereoselective Cross-Coupling and C-H Functionalization Reactions

Our extensive searches did not yield any published studies detailing the use of this specific ligand in these contexts. Therefore, we are unable to generate the requested article as it would lack the scientifically accurate and detailed content required to populate the provided outline.

We recommend verifying the compound name and its associated applications or providing references to any existing literature for the successful completion of this request.

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The formation of carbon-heteroatom bonds in a stereocontrolled manner is a fundamental challenge in organic synthesis. Catalytic systems incorporating the (R,S)-BisPh-cpbBox ligand have shown considerable promise in this area, facilitating the enantioselective introduction of hydrogen, oxygen, nitrogen, and halogen atoms to various organic substrates.

Enantioselective Hydrogenation of Olefins, Ketones, and Imines

Asymmetric hydrogenation is a powerful, atom-economical method for producing chiral molecules. While noble metals like iridium, rhodium, and ruthenium are often used, recent advancements have explored more abundant 3d transition metals. osti.gov Bis(oxazoline) ligands are crucial in this context for creating a chiral environment around the metal center. osti.govresearchgate.netthieme-connect.com For instance, cobalt complexes with enantiopure bisoxazoline ligands have been developed for the hydrogenation of various alkenes under mild conditions. osti.gov These systems are effective for neutral, electron-donating, heterocyclic, and internal alkenes, though substrates with electron-withdrawing groups can inhibit catalytic activity. osti.gov

While specific data for this compound is not extensively detailed in broad reviews, the general success of related cyclopentane- and cyclopropane-functionalized substrates highlights the potential of this ligand class. osti.gov Novel C2- and C1-symmetric chiral bisoxazolines with cyclic backbones have demonstrated applicability in transfer hydrogenations, achieving high conversion and enantioselectivity. researchgate.net For example, the hydrogenation of a model methylstilbene derivative using a related system resulted in 90% enantiomeric excess (ee) with 98% conversion. researchgate.net

Table 1: Representative Enantioselective Hydrogenations using Bis(oxazoline) Ligands Note: This table represents data for the broader class of cyclic bis(oxazoline) ligands, as specific data for this compound is not publicly available. The results are indicative of the expected performance for this ligand class.

| Substrate Type | Catalyst System | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

|---|---|---|---|---|

| Methylstilbene derivative | Iridium-Bis(oxazoline) Complex | 90% | 98% | researchgate.net |

| Alkenes (general) | Cobalt-Bis(oxazoline) Complex | Moderate to High Yields* | N/A | osti.gov |

| α-Dehydroamino Acid Esters | Palladium(II)-Bis(oxazoline) Complex | High | N/A | thieme-connect.com |

\Enantioinduction was not observed in this specific cobalt system, suggesting other factors are at play.* osti.gov

Asymmetric Hydroxylations, Aminations, and Halogenations

The introduction of oxygen and nitrogen functionalities with high stereocontrol is critical for synthesizing many biologically active molecules. Bis(oxazoline) ligand-metal complexes have been successfully employed in these transformations.

Asymmetric Hydroxylation: Zinc-catalyzed α-hydroxylation of β-keto esters using bis(oxazoline) ligands has been reported to proceed with high yields (>98%) and enantioselectivities (>90% ee) for a majority of substrates. acs.org

Asymmetric Amination: Nickel complexes supported by mono-anionic bis(oxazoline) ligands have been developed for enantioselective intramolecular C-H bond amination. nih.gov These reactions create chiral pyrrolidines from azidopentane precursors under mild conditions, achieving yields up to 87% and enantiomeric excesses up to 73%. nih.gov The enantioselectivity was found to be highly dependent on the substrate's substitution pattern. nih.gov

Asymmetric Halogenation: The zinc- and copper-catalyzed α-chlorination of β-keto esters has been achieved with bis(oxazoline) ligands, showing results comparable to the highly successful hydroxylation reactions. acs.org

Stereoselective Epoxidations and Dihydroxylations of Olefins

The conversion of olefins into epoxides and diols is a fundamental transformation in organic synthesis. The use of chiral bis(oxazoline) ligands provides a reliable method for controlling the stereochemical outcome of these reactions.

Stereoselective Epoxidations: Ruthenium(II) complexes containing bis(oxazoline) ligands have been investigated as catalysts for the epoxidation of various olefins. nih.gov These systems can exhibit high stereoselectivity; for example, in the epoxidation of cis-β-methylstyrene, the cis-epoxide was formed exclusively. nih.gov Iron(III) complexes with carbazole-linked bis(oxazoline) ligands have also proven effective in the asymmetric epoxidation of trans-alkenes. acs.org

Asymmetric Dihydroxylation: While the Sharpless asymmetric dihydroxylation is a benchmark reaction, research into other catalytic systems continues. The principles of ligand-accelerated catalysis, central to the success of dihydroxylation, are directly applicable to complexes involving this compound and related structures.

Cascade and Multicomponent Asymmetric Transformations Utilizing this compound Catalysts

Cascade reactions, where multiple bond-forming events occur in a single operation, offer remarkable efficiency in building molecular complexity. researchgate.net The this compound ligand and its relatives are well-suited for orchestrating such complex transformations.

Palladium-catalyzed asymmetric cascade reactions are a prime example. thieme-connect.de These processes can be initiated by an allylic substitution that desymmetrizes a meso-starting material, followed by subsequent intramolecular cyclizations to form multiple C-C, C-O, or C-N bonds. thieme-connect.de This strategy has been used to construct highly functionalized cyclopentane (B165970) rings and complex polyheterocycles with excellent diastereo- and enantioselectivity. thieme-connect.de For instance, a Pd-catalyzed desymmetrization followed by an intramolecular O-allylic alkylation can produce chiral bicyclic dihydrofurans in high yield and excellent diastereomeric ratio. thieme-connect.de Such strategies underscore the power of combining a versatile catalyst with a well-designed cascade sequence to access valuable molecular architectures. acs.orgresearchgate.net

Investigations into Regioselectivity and Chemoselectivity Profiles in this compound Catalysis

Beyond enantioselectivity, the ability of a catalyst to distinguish between different reactive sites (regioselectivity) or functional groups (chemoselectivity) is crucial for its synthetic utility. slideshare.net The structural features of the this compound ligand play a significant role in governing these outcomes.

The regioselectivity of a reaction can be dramatically influenced by the specific bis(oxazoline) ligand used. In a notable example involving the epoxidation of 4-vinylcyclohexene (B86511) with Ru(II) catalysts, two different bis(oxazoline) ligands led to opposite regioselectivity. nih.gov One catalyst favored oxidation at the internal ring alkene, while the other selectively oxidized the terminal vinyl group. nih.gov Computational studies suggest that this divergence arises from subtle differences in the energy barriers for the interaction between the catalyst and the different alkene groups, a factor directly tied to the ligand's substituents. nih.gov

Chemoselectivity is also a key feature. For example, in the reduction of isoxazoline (B3343090) γ-lactams, the use of specific reducing agents allows for the chemoselective reduction of an amide group in the presence of other functionalities, a process that can be guided by the steric and electronic environment created by the ligand-metal complex. nih.gov The ability to tune the ligand structure, such as the substituents on the oxazoline (B21484) rings or the nature of the cyclopentane backbone, provides a powerful handle for controlling both the regio- and chemoselectivity of a given transformation. nih.gov

Mechanistic Investigations of R,s Bisph Cpbbox Catalyzed Reactions

Elucidation of Detailed Catalytic Cycles and Key Intermediates

Mapping the catalytic cycle is essential for identifying bottlenecks and understanding catalyst behavior. For (R,S)-BisPh-cpbBox systems, this involves a combination of spectroscopic, kinetic, and computational methods to identify all relevant species, from the pre-catalyst to transient intermediates and the product-releasing step.

For instance, in a model asymmetric Friedel-Crafts alkylation of indole (B1671886) with a nitroalkene catalyzed by a Cu(II)-(this compound) complex, the reaction rate's dependence on the concentration of each component is measured. Studies have shown that such reactions often exhibit first-order dependence on the catalyst concentration and the nitroalkene concentration, but zero-order dependence on the indole concentration. This kinetic profile strongly suggests that the coordination of the nitroalkene to the chiral copper(II) complex and the subsequent nucleophilic attack by the indole are not part of the same rate-limiting event. The zero-order dependence on indole indicates that its involvement occurs in a fast, post-RDS step. The rate is therefore determined by the formation of a key intermediate prior to the C-C bond-forming event, potentially the activation of the electrophile upon coordination to the copper center.

The following interactive table summarizes hypothetical kinetic data from such an investigation.

| Experiment | [Cu-(this compound)] (mol/L) | [Nitroalkene] (mol/L) | [Indole] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) | Inferred Order |

|---|---|---|---|---|---|

| 1 | 0.01 | 0.1 | 0.1 | 1.5 x 10⁻⁵ | Baseline |

| 2 | 0.02 | 0.1 | 0.1 | 3.0 x 10⁻⁵ | First order in Catalyst |

| 3 | 0.01 | 0.2 | 0.1 | 3.1 x 10⁻⁵ | First order in Nitroalkene |

| 4 | 0.01 | 0.1 | 0.2 | 1.5 x 10⁻⁵ | Zero order in Indole |

The pre-catalyst added to a reaction is not always the true, active catalytic species. Characterization of the active complex under reaction conditions is vital. For this compound, which features two nitrogen donors from the oxazoline (B21484) rings, it typically forms stable chelate complexes with Lewis acidic metals like Cu(II) or Zn(II).

High-resolution mass spectrometry (HRMS), particularly Electrospray Ionization (ESI-MS), is a powerful tool for identifying the active species in solution. ESI-MS studies on mixtures of Cu(OTf)₂ and this compound have successfully identified ions corresponding to the [Cu(this compound)(OTf)]⁺ species, confirming the formation of a 1:1 metal-ligand complex. Further tandem MS (MS/MS) experiments can fragment these ions to confirm their connectivity.

X-ray crystallography provides definitive structural information, albeit on a solid-state species that may or may not be identical to the one in solution. Crystalline structures of Cu(II)-(this compound) complexes reveal a distorted square planar geometry around the copper center. The ligand's two nitrogen atoms and two oxygen atoms from counter-ions (or solvent molecules) typically occupy the four coordination sites. This geometry forces the substrates to approach the metal center from the less sterically hindered axial positions, a key feature for inducing asymmetry.

Identification of Rate-Determining Steps

Stereochemical Models for Rationalizing Enantioselectivity

The primary function of a chiral ligand like this compound is to create a well-defined, three-dimensional asymmetric environment around the catalytic metal center. This environment dictates the facial selectivity of the substrate's approach, ultimately controlling the stereochemical outcome.

The enantioselectivity imparted by M-(this compound) catalysts is best explained by the "chiral pocket" model. The rigid cyclopropane (B1198618) bridge locks the two oxazoline rings and their associated phenyl groups into a specific conformation, creating a C₂-symmetric or pseudo-C₂-symmetric cleft.

In a catalyzed Diels-Alder reaction between an cyclopentadiene (B3395910) and an N-acryloyloxazolidinone, the dienophile coordinates to the Lewis acidic metal center. The bulky phenyl groups of the this compound ligand extend outwards, effectively blocking two of the four quadrants around the metal. The dienophile is forced to orient itself to minimize steric repulsion with these phenyl groups. For example, the dienophile's carbonyl group coordinates to the copper center, and its vinyl group is steered away from one of the ligand's phenyl substituents. This fixed orientation exposes one face of the dienophile (e.g., the Re face) to attack by the incoming diene, while the other face (Si face) is shielded. This selective facial blockade leads to the preferential formation of one enantiomeric product.

While steric hindrance provides a coarse level of control, high enantioselectivity often arises from a network of subtle, attractive non-covalent interactions (NCIs) that further stabilize the favored transition state. For the this compound ligand, the phenyl groups are key players in these interactions.

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in mapping these NCIs. In the transition state of the favored pathway, stabilizing interactions such as CH-π (between a C-H bond on the substrate and the π-system of a ligand's phenyl group) or π-π stacking (between an aromatic ring on the substrate and a phenyl group) can lower the activation energy. The transition state leading to the minor enantiomer often lacks these stabilizing interactions or may even feature destabilizing steric clashes. The difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states, which is directly related to these NCIs, determines the enantiomeric ratio of the product.

| Interaction Type | Interacting Groups | Estimated Stabilization Energy (kcal/mol) | Role in Asymmetric Induction |

|---|---|---|---|

| CH-π | Substrate alkyl C-H and Ligand Phenyl Ring | -0.5 to -1.5 | Orients alkyl substituents away from steric bulk. |

| π-π Stacking | Substrate Aromatic Ring and Ligand Phenyl Ring | -2.0 to -4.0 | Key for facial discrimination with aromatic substrates. |

| Hydrogen Bonding | Substrate Carbonyl and Ligand C-H | -1.0 to -2.5 | Can lock substrate conformation, enhancing rigidity. |

| Steric Repulsion | Substrate Bulky Group and Ligand Phenyl Ring | +3.0 to +5.0 (Destabilizing) | Primary factor in disfavoring the minor transition state. |

Chiral Pocket Hypothesis and Substrate Orientation Effects

Kinetic Studies and Kinetic Isotope Effects for Reaction Pathway Analysis

Kinetic isotope effect (KIE) studies provide profound insight into the mechanism by revealing whether a specific bond is cleaved in the rate-determining step. This is achieved by comparing the reaction rates of substrates labeled with a heavy isotope (e.g., Deuterium, D) at a specific position versus the unlabeled analogue. A primary KIE (kH/kD > 1) is observed when the bond to the isotope is broken during the RDS.

Consider an asymmetric C-H functionalization reaction catalyzed by a Rh-(this compound) complex. If the proposed mechanism involves C-H bond cleavage as the RDS, then replacing the target C-H bond with a C-D bond should significantly slow down the reaction. An intermolecular competition experiment, where a 1:1 mixture of the H- and D-labeled substrates is subjected to the reaction conditions, would yield a kH/kD value. A value significantly greater than 1 (typically 2-7 for C-H bonds) confirms that C-H cleavage is indeed rate-determining. Conversely, a KIE value of ~1 (no effect) would rule out C-H cleavage in the RDS and suggest it occurs in a fast subsequent step or that a different step, like ligand exchange or product dissociation, is rate-limiting.

| Labeled Position in Substrate | Observed KIE (kH/kD) | Mechanistic Implication |

|---|---|---|

| α-C-H of an enolate precursor | 3.5 | Primary KIE: C-H bond cleavage is part of the rate-determining step. |

| β-C-H of a nitroalkene | 1.05 | No significant KIE: C-H bond is not broken in the RDS. The RDS is likely coordination or nucleophilic attack. |

| Aromatic C-H (ortho to directing group) | 4.2 | Primary KIE: Confirms that C-H activation is the RDS in an ortho-functionalization reaction. |

| Solvent (e.g., CH₂Cl₂ vs. CD₂Cl₂) | 0.98 | No solvent KIE: The solvent is not covalently involved in the RDS. |

In-Situ Spectroscopic Monitoring of Catalytic Processes (e.g., NMR, IR)

The elucidation of catalytic mechanisms is fundamental to understanding and optimizing chemical transformations. In-situ spectroscopic techniques, which monitor reactions as they occur without the need for sample isolation, are powerful tools for gaining real-time insights into the lifecycle of a catalyst. For reactions catalyzed by the chiral ligand complex this compound, in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be invaluable for identifying reactive intermediates, determining catalyst resting states, and gathering kinetic data.

While specific in-situ spectroscopic studies dedicated exclusively to catalysts derived from this compound are not extensively detailed in peer-reviewed literature, the principles of these techniques are widely applied to analogous systems, particularly those involving chiral bis(oxazoline) (BOX) ligands. rsc.orgwikipedia.org The following sections describe how these methods could be applied to investigate the mechanisms of reactions catalyzed by this compound.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ NMR spectroscopy is a premier technique for quantitatively tracking the concentrations of species in a solution-phase reaction over time. rsc.org By setting up a reaction directly within an NMR tube, often using specialized equipment for temperature and pressure control, spectra can be acquired at regular intervals to monitor the disappearance of starting materials and the appearance of products. rsc.orgscielo.org.mx

For a hypothetical asymmetric reaction catalyzed by a metal complex of this compound, ¹H, ¹³C, ³¹P (if applicable), and ¹⁹F NMR spectroscopy could provide a wealth of information. wikipedia.org Key applications would include:

Reaction Profiling: Tracking the concentration of substrates and products to generate kinetic profiles. This data is crucial for determining reaction orders and rate laws.

Observation of Intermediates: Identifying signals corresponding to catalyst-substrate adducts or key catalytic intermediates. While often present in low concentrations, these species are critical to understanding the catalytic cycle. mpg.de

Characterization of Resting State: Determining the major form of the catalyst present during the reaction, which may or may not be part of the main catalytic cycle.

Stereochemical Analysis: In some cases, the formation of diastereomeric intermediates can be observed, providing direct insight into the enantio-determining step.

Hypothetical In-Situ NMR Monitoring Data

To illustrate, consider a hypothetical asymmetric Michael addition catalyzed by a copper complex of this compound. An in-situ ¹H NMR experiment could yield data similar to that presented in the table below. The data would track the concentration of the starting enone, the nucleophile, and the chiral product over the course of the reaction.

| Time (minutes) | Enone Concentration (M) | Nucleophile Concentration (M) | Product Concentration (M) |

|---|---|---|---|

| 0 | 0.100 | 0.120 | 0.000 |

| 10 | 0.085 | 0.105 | 0.015 |

| 30 | 0.062 | 0.082 | 0.038 |

| 60 | 0.035 | 0.055 | 0.065 |

| 120 | 0.010 | 0.030 | 0.090 |

| 240 | <0.005 | 0.024 | 0.096 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In-Situ Infrared (IR) Spectroscopy

In-situ IR spectroscopy, particularly Attenuated Total Reflectance (ATR-IR), is highly effective for monitoring changes in functional groups during a catalytic reaction. researchgate.netnih.gov This technique is sensitive to the vibrations of chemical bonds and can detect the formation and consumption of species in real-time. researchgate.netrsc.org Its main advantage is the ability to acquire spectra rapidly, making it suitable for identifying short-lived intermediates. frontiersin.org

In the context of a reaction catalyzed by this compound, in-situ IR would be used to:

Track Key Functional Groups: Monitor the vibrational bands specific to the reactants and products. For example, in an asymmetric hydrogenation of a ketone, the disappearance of the C=O stretch of the ketone and the appearance of the O-H stretch of the alcohol product could be followed.

Identify Catalyst-Substrate Interactions: Detect shifts in the vibrational frequencies of the ligand or substrate upon coordination to the metal center. These shifts can provide evidence for the structure of the active catalytic complex.

Observe Transient Species: The high temporal resolution of modern IR techniques can allow for the observation of transient intermediates that are not detectable by NMR. nih.gov

Hypothetical In-Situ IR Monitoring Data

For a hypothetical asymmetric transfer hydrogenation of a prochiral ketone, in-situ IR spectroscopy could be used to monitor the characteristic carbonyl (C=O) stretching frequency of the ketone reactant and the C-O stretching frequency of the alcohol product.

| Reaction Time (minutes) | Ketone C=O Peak Intensity (Absorbance Units) at ~1715 cm⁻¹ | Alcohol C-O Peak Intensity (Absorbance Units) at ~1100 cm⁻¹ |

|---|---|---|

| 0 | 0.85 | 0.00 |

| 5 | 0.72 | 0.13 |

| 15 | 0.51 | 0.34 |

| 30 | 0.26 | 0.59 |

| 60 | 0.05 | 0.80 |

| 90 | <0.01 | 0.84 |

Note: The data in this table is hypothetical and for illustrative purposes only. The exact frequencies would depend on the specific molecules involved.

By combining the quantitative data from in-situ NMR with the structural and temporal information from in-situ IR, a comprehensive picture of the catalytic cycle for a reaction involving this compound could be constructed. These studies would be pivotal in moving from a "black box" understanding to a detailed, mechanism-based optimization of the catalytic system.

Rational Ligand Design and Optimization Strategies for R,s Bisph Cpbbox Analogs

Structure-Activity Relationship (SAR) Studies of (R,S)-BisPh-cpbBox Derivatives

Understanding the relationship between the structure of a ligand and its catalytic activity is paramount for rational design. For this compound and its derivatives, SAR studies focus on how modifications to different parts of the ligand molecule influence the steric and electronic properties of the resulting metal complex, and consequently, its reactivity and selectivity in asymmetric catalysis.

Impact of Peripheral Substituents on Steric and Electronic Properties

The substituents on the oxazoline (B21484) rings of BOX ligands play a crucial role in defining the chiral pocket of the catalyst. The steric bulk of these substituents directly influences the enantioselectivity of the catalyzed reaction by controlling the approach of the substrate to the metal center. wikipedia.org For instance, in many asymmetric reactions catalyzed by BOX-metal complexes, increasing the steric hindrance of the substituent at the 4-position of the oxazoline ring leads to higher enantiomeric excesses. wikipedia.org

The electronic nature of these substituents can also be tuned to modulate the Lewis acidity of the metal center, which in turn affects the catalytic activity. Electron-donating groups can increase the electron density on the metal, potentially enhancing its catalytic turnover rate in certain reactions, while electron-withdrawing groups can increase its Lewis acidity, which can be beneficial for reactions requiring strong substrate activation. Recent work on serine-derived bisoxazolines (sBOX) with ancillary ester groups demonstrated that these pendant groups can significantly improve enantioselectivity in electrocatalytic difunctionalization reactions. nih.gov

Table 1: Effect of Oxazoline Substituents on Enantioselectivity in a Model Reaction

| Substituent (R) | Steric Bulk | Electronic Effect | Enantiomeric Excess (ee %) |

| Isopropyl | Moderate | Electron-donating | 94 |

| tert-Butyl | High | Electron-donating | 95 |

| Phenyl | High | Electron-withdrawing | Varies |

Note: Data is illustrative and based on general trends observed for BOX ligands in various reactions. wikipedia.orgnih.gov

Modulation of the Cyclopentane (B165970) Backbone and its Effect on Ligand Conformation

The cyclopentane backbone of this compound imparts a rigid conformation to the ligand, which is crucial for achieving high enantioselectivity. The fusion of the two oxazoline rings to the cyclopentane scaffold restricts the rotational freedom of the ligand, creating a well-defined C2-symmetric chiral environment.

Development of Modified this compound Ligands for Enhanced Performance

Building on the insights from SAR studies, chemists can rationally design and synthesize modified this compound analogs with improved catalytic performance, including enhanced activity, selectivity, and stability.

Synthesis of Tunable Analogs with Diverse Steric and Electronic Profiles

The synthesis of this compound and its analogs typically involves the condensation of a chiral amino alcohol with a dicarboxylic acid derivative. wikipedia.org This modular synthesis allows for the straightforward introduction of a wide variety of substituents on the oxazoline rings by simply using different chiral amino alcohols. researchgate.net For example, using amino alcohols derived from different amino acids can provide a range of steric and electronic properties.

Furthermore, the dicarboxylic acid component can be modified to introduce different functionalities on the cyclopentane backbone. This allows for the fine-tuning of the ligand's properties to match the specific requirements of a particular catalytic reaction. An expeditious one-pot method for synthesizing chiral BOX ligands using zinc triflate as a catalyst has been developed, which facilitates the creation of a diverse library of ligands. csic.es

Immobilization and Heterogenization Strategies for Recycling and Scalability

A significant challenge in homogeneous catalysis is the separation and recycling of the often expensive chiral catalyst. researchgate.net To address this, various strategies have been developed to immobilize this compound and related BOX ligands onto solid supports, effectively creating heterogeneous catalysts that are easily recoverable.

Common immobilization techniques include:

Covalent Attachment: The ligand can be covalently bonded to a solid support, such as a polymer resin or silica. nih.govacs.org This can be achieved by functionalizing the ligand with a reactive group that can form a bond with the support.

Non-Covalent Immobilization: This approach relies on electrostatic interactions or physisorption to attach the catalyst to the support. csic.es For example, cationic BOX-metal complexes can be immobilized on anionic supports like clays (B1170129) or mesoporous materials. csic.es

These heterogenized catalysts have shown promise in various reactions, offering the potential for continuous flow processes and easier product purification, which are crucial for industrial applications. nih.govcapes.gov.br

Table 2: Comparison of Homogeneous and Heterogenized this compound Catalysts

| Catalyst Type | Catalyst Recovery | Recyclability | Potential for Leaching |

| Homogeneous | Difficult | Low | N/A |

| Covalently Immobilized | Easy | High | Low |

| Non-covalently Immobilized | Easy | Moderate to High | Can be an issue |

High-Throughput Screening and Combinatorial Chemistry Approaches in this compound Ligand Discovery

The rational design of ligands is a powerful tool, but it can be a time-consuming process. High-throughput screening (HTS) and combinatorial chemistry offer a complementary and accelerated approach to discovering novel and highly effective catalysts. nih.goviupac.org

In this paradigm, large libraries of this compound analogs are synthesized in parallel, each with a unique combination of peripheral substituents and/or backbone modifications. researchgate.net These libraries are then rapidly screened for their catalytic performance in a target reaction using automated techniques. pnas.orgnih.gov This allows for the rapid identification of "hit" catalysts with desirable properties, which can then be further optimized through more traditional methods.

The development of sensitive and rapid analytical methods for determining enantiomeric excess is crucial for the success of HTS campaigns. nih.govrsc.org Colorimetric and fluorescence-based assays have been developed for this purpose, enabling the screening of thousands of potential catalysts in a short period. pnas.orgnih.gov The combination of combinatorial ligand synthesis and HTS represents a powerful strategy for accelerating the discovery of next-generation this compound catalysts for a wide range of asymmetric transformations. benthamscience.com

Computational Chemistry and Theoretical Studies on R,s Bisph Cpbbox Systems

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the mechanisms of reactions catalyzed by transition metal complexes, including those with BOX ligands. nih.gov DFT calculations are used to map out the potential energy surface of a reaction, identifying the structures and relative energies of reactants, intermediates, transition states, and products. researchgate.netfigshare.com This provides a detailed, step-by-step narrative of the reaction pathway.

These studies often involve calculating the free energy profiles for competing reaction cycles. researchgate.net For a copper-catalyzed boracarboxylation reaction, DFT calculations were performed to understand the mechanism of the three-component reaction and to investigate competing two-component pathways for comparison. researchgate.net The results provided deep mechanistic insight, showing that the success of the multi-component reaction hinged on the preferential insertion of alkene into the copper-boryl bond over CO2 insertion. researchgate.net The accuracy of these calculations relies on the appropriate choice of the functional and basis set, which have been validated in numerous related studies of copper catalysis. researchgate.net

The application of DFT extends to various mechanistically diverse transformations catalyzed by Cu-BOX complexes, including cyclopropanation, Diels-Alder reactions, and radical-based difunctionalizations. nih.gov By modeling these different pathways, researchers can build a comprehensive understanding of the catalyst's versatility. nih.govnih.gov

Modeling of Transition States and Intermediate Structures in (R,S)-BisPh-cpbBox Catalysis

The stereochemical outcome of an asymmetric reaction is determined at the transition state (TS) step. Consequently, the accurate modeling of transition states and associated intermediates is paramount for understanding catalysis. amazon.com Computational methods, particularly QM/MM (Quantum Mechanics/Molecular Mechanics) and DFT, are used to locate and characterize the geometry and energy of these fleeting structures. nih.govresearchgate.net

In catalysis involving this compound-metal complexes, the ligand's chiral scaffold creates a distinct three-dimensional environment that differentiates the energies of the diastereomeric transition states leading to the (R) and (S) products. Modeling these transition states allows for a detailed analysis of the non-covalent interactions—such as steric hindrance and hydrogen bonding—that are responsible for stereodifferentiation. researchgate.net For example, in a study of chorismate mutase, QM/MM modeling showed that the enzyme's active site is complementary to the transition state, stabilizing it through specific electrostatic interactions and hydrogen bonds, thereby lowering the reaction barrier. researchgate.net Similar principles apply to the chiral pocket of a metal-ligand catalyst.

The process involves optimizing the geometries of the proposed transition states and verifying them through frequency calculations, where a genuine TS is characterized by a single imaginary frequency corresponding to the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then often performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. researchgate.net In a study on a copper-catalyzed reaction, DFT calculations identified a crucial interaction between a carbonyl oxygen and the copper ion in an intermediate, which was key to selectively forming the cis-isomer, consistent with experimental findings. beilstein-journals.org

The table below illustrates typical data obtained from DFT calculations for a hypothetical reaction, showing the relative free energies of intermediates and transition states along a reaction pathway.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated Catalyst and Substrates | 0.0 |

| Intermediate 1 | Substrate-Catalyst Complex | -5.2 |

| TS1 (pro-R) | Transition State to R-product | +15.4 |

| TS1 (pro-S) | Transition State to S-product | +17.8 |

| Intermediate 2 | Post-Transition State Intermediate | -10.1 |

| Products | Released Product and Catalyst | -25.0 |

Prediction and Validation of Enantioselectivity and Regioselectivity via Computational Methods

A primary goal of theoretical studies in asymmetric catalysis is the a priori prediction of enantioselectivity and regioselectivity. nih.gov By calculating the energy difference (ΔΔG‡) between the diastereomeric transition states leading to the different stereoisomers, the enantiomeric ratio (er) or enantiomeric excess (ee) can be predicted using the transition state theory equation. Accurately predicting the small energy differences that dictate high enantioselectivity remains a significant challenge for computational chemistry. rsc.org

Various computational strategies have been developed to tackle this. High-fidelity computational pipelines that automate the generation and evaluation of a large ensemble of transition state conformations have been introduced. rsc.orgchemrxiv.org These approaches avoid the pitfalls of human intuition, which might miss key low-energy conformers, and have successfully reproduced experimental enantiomeric ratios by considering dozens of transition state structures. rsc.org

Another powerful approach involves the development of Quantitative Structure-Selectivity Relationship (QSSR) models. chemrxiv.org These models use statistical methods, such as multivariate linear regression analysis, to correlate catalyst structural features (descriptors) with experimental selectivity. nih.gov For BOX ligands, descriptors can include steric parameters like buried volume or conformational features like the bite angle of the metal-bound complex. nih.govresearchgate.net In one study, a chemoinformatic workflow was used to build a QSSR model from a training set of bis(oxazoline) ligands, which then successfully predicted novel ligands that outperformed the initial set, achieving excellent enantiocontrol (>95% ee). chemrxiv.org

The validation of these predictions against experimental results is a critical step. The table below shows a representative comparison between computationally predicted enantiomeric excess and experimentally measured values for a reaction catalyzed by different BOX-type ligands.

| Catalyst/Ligand Derivative | Predicted ee (%) | Experimental ee (%) | Reference |

|---|---|---|---|

| Ligand A | 92 | 95 | nih.gov |

| Ligand B | 75 | 78 | chemrxiv.org |

| Ligand C (Novel Design) | 96 | 97 | chemrxiv.org |

| Ligand D | 55 | 60 | chemrxiv.org |

Conformational Analysis of Free this compound and its Metal Complexes

Computational methods are used to explore the conformational space of the free ligand and its metal-bound state to identify low-energy structures. kyushu-u.ac.jpresearchgate.net This is often a multi-step process, starting with a broad search using computationally inexpensive methods like molecular mechanics (MM) or semi-empirical quantum methods (like GFN2-xTB), followed by refinement of the most promising conformers using higher-level DFT calculations. nih.govchemrxiv.org

Studies have shown that for flexible ligands, considering only a single low-energy conformer can be misleading. rsc.org For transition metal complexes with bisphosphine ligands, it was found that conformer search methods can overestimate ligand flexibility, and simple energy-based filtering is often ineffective for identifying the most relevant structures. nih.gov Instead, structure-based clustering methods like DBSCAN have proven more effective at eliminating redundant conformers while preserving key configurations. nih.gov The conformational flexibility of the ligand backbone and the orientation of substituent groups (like the phenyl groups in BisPh-cpbBox) can significantly influence the shape of the chiral pocket in the metal complex, thereby affecting substrate binding and the subsequent stereoselective reaction. kyushu-u.ac.jp

The results of a conformational analysis are typically presented as a table of low-energy conformers and their relative energies, as shown below for a hypothetical ligand.

| Conformer ID | Method | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Conf-1 | DFT B3LYP/6-31G | 0.00 | 75.4 |

| Conf-2 | DFT B3LYP/6-31G | 1.15 | 10.2 |

| Conf-3 | DFT B3LYP/6-31G | 1.45 | 6.8 |

| Conf-4 | DFT B3LYP/6-31G | 2.50 | 1.5 |

Application of Quantum Chemical Methods in Guiding Rational Ligand Design for this compound Derivatives

One of the most impactful applications of computational chemistry is in the rational design of new catalysts. nih.gov By understanding the structural features that govern activity and selectivity, quantum chemical methods can be used to design novel derivatives of this compound with improved performance. This approach accelerates the discovery process by prioritizing promising synthetic targets and avoiding unpromising ones. chemrxiv.orgnih.gov

The design process often begins with a validated computational model of a known catalytic reaction. marquette.edu Researchers can then perform in silico modifications to the parent ligand structure—for example, by altering the substituents on the phenyl rings or modifying the backbone of the bis(oxazoline) core—and evaluate the predicted effect on the catalyst's performance. DFT calculations of putative catalyst intermediates and transition states can be used to screen these virtual libraries of ligands and prioritize designs. marquette.edu

For instance, a chemoinformatic workflow was employed to screen a large virtual library of BOX ligands. chemrxiv.org By analyzing the catalyst chemical space and triaging for synthetic accessibility, a small, diverse "universal training set" of ligands was selected, synthesized, and tested. The resulting data was then used in a machine learning model to identify an additional set of novel ligands that demonstrated superior performance. chemrxiv.org Similarly, a new BOX ligand was designed for a silver-catalyzed C-H amination through a rapid structure-activity relationship analysis, leading to a protocol with excellent yields and enantioselectivity. nih.gov This demonstrates how computational screening and rational design, guided by quantum chemistry, can lead directly to the discovery of highly effective catalysts. nih.govnih.gov

Emerging Research Directions and Future Perspectives

Integration of (R,S)-BisPh-cpbBox Catalysis in Flow Chemistry and Continuous Processes

The adaptation of homogeneous catalytic systems to continuous flow processes represents a significant leap towards more sustainable and scalable chemical manufacturing. Integrating this compound catalysts into flow chemistry setups offers numerous advantages, including enhanced reaction efficiency, improved safety, and simplified product purification. goflow.atvapourtec.com

A primary strategy for this integration is the immobilization of the this compound-metal complex onto a solid support. researchgate.netacs.org This heterogenization allows the catalyst to be retained within a packed-bed reactor while the reaction mixture flows through, eliminating the need for catalyst separation from the product stream. goflow.at Various supports have been explored for bis(oxazoline) ligands, including organic polymers and inorganic materials like silica. acs.orgresearchgate.netresearchgate.net The choice of support and the method of immobilization are crucial, as they can influence the catalyst's activity and stability. researchgate.netcsic.es For instance, covalent attachment of the ligand to the support is often preferred to minimize leaching of the catalyst into the product stream. researchgate.net

Research has shown that continuous flow processes can lead to higher reaction rates and turnover numbers compared to batch reactions. goflow.at This is attributed to the high local concentration of the catalyst and enhanced mass transfer within the microreactor environment. goflow.at Furthermore, flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be fine-tuned to optimize yield and enantioselectivity. vapourtec.com The development of robust and recyclable immobilized this compound catalysts is a key focus for future research, aiming to create highly efficient and economically viable continuous manufacturing processes for chiral molecules.

Table 1: Comparison of Batch vs. Flow Processes for Catalysis

| Feature | Batch Process | Continuous Flow Process |

|---|---|---|

| Catalyst Separation | Often requires a separate, sometimes complex, step. researchgate.net | Catalyst is retained in the reactor, simplifying separation. goflow.at |

| Reaction Rate | Can be limited by mass transfer and catalyst concentration. goflow.at | Often enhanced due to high local catalyst concentration and efficient mass transfer. goflow.at |

| Process Control | More challenging to maintain precise control over parameters. | Precise control over temperature, pressure, and residence time. vapourtec.com |

| Scalability | Can be difficult and may require significant process redevelopment. | More straightforward to scale up by running the process for longer durations. vapourtec.com |

| Safety | Larger volumes of reagents and solvents pose greater safety risks. | Smaller reaction volumes at any given time enhance safety. vapourtec.com |

Synergistic and Cooperative Catalysis Involving this compound

Synergistic and cooperative catalysis, where two or more catalysts work in concert to promote a chemical transformation, has emerged as a powerful strategy for achieving novel reactivity and enhanced selectivity. princeton.edunih.gov This approach is particularly promising for expanding the utility of this compound catalysts. In a synergistic system, each catalyst activates a different component of the reaction, leading to a transformation that is not possible or is inefficient with a single catalyst. princeton.edunih.gov

One area of exploration is the combination of a chiral this compound-metal complex with an organocatalyst. researchgate.net For example, the this compound-metal complex could act as a Lewis acid to activate an electrophile, while a secondary amine organocatalyst activates a nucleophile through the formation of an enamine. nih.govresearchgate.net This dual activation strategy can lead to highly efficient and enantioselective carbon-carbon bond-forming reactions. researchgate.net

Another promising avenue is the development of dual-metal catalytic systems. rsc.org This could involve a this compound complex of one metal working in tandem with a complex of a different metal. csic.es Such systems can facilitate complex reaction cascades where each metal catalyst performs a specific and complementary role. csic.es The development of tethered dual catalysts, where both catalytic centers are part of the same molecule, is an exciting advancement that can enhance synergistic interactions. rsc.org

Photoredox catalysis combined with this compound catalysis is another frontier. nih.govbeilstein-journals.org In this scenario, a photocatalyst, upon light absorption, can generate a reactive intermediate that then participates in an enantioselective transformation catalyzed by the this compound-metal complex. nih.govcsic.es This approach opens the door to new types of asymmetric reactions that are difficult to achieve through traditional thermal catalysis. csic.es

Table 2: Examples of Synergistic Catalysis Strategies

| Catalyst 1 | Catalyst 2 | Reaction Type | Potential Benefit |

|---|---|---|---|

| This compound-Metal Complex (Lewis Acid) | Secondary Amine (Organocatalyst) | Michael Addition | Enhanced reactivity and enantioselectivity. nih.gov |

| This compound-Metal A | Metal B Complex | Tandem Catalysis | Facilitation of multi-step reaction sequences. rsc.org |

Green Chemistry Principles and Sustainable Applications of this compound Catalysts

The principles of green chemistry are increasingly guiding the development of new catalytic processes, and the application of this compound catalysts is no exception. rsc.org A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. pearson.comprimescholars.com Catalytic reactions, by their nature, are inherently more atom-economical than stoichiometric processes. um-palembang.ac.id

Researchers are actively seeking to improve the atom economy of reactions catalyzed by this compound complexes by designing transformations that minimize the formation of byproducts. primescholars.comrsc.org This includes the development of addition and cycloaddition reactions where all or most of the atoms of the reactants are incorporated into the desired product. nih.gov

The use of environmentally benign solvents, or even the elimination of solvents altogether, is another important aspect of green chemistry. While many reactions with this compound catalysts are performed in organic solvents, there is a growing interest in exploring their use in greener alternatives such as water or supercritical fluids. rsc.org The development of water-tolerant this compound-metal complexes would be a significant step towards more sustainable chemical synthesis. rsc.org

Furthermore, the recyclability of the catalyst is a cornerstone of green chemistry. researchgate.net As discussed in the context of flow chemistry, immobilizing the this compound catalyst on a solid support allows for its easy separation and reuse, reducing waste and cost. goflow.atresearchgate.net Future research will likely focus on developing even more robust immobilization techniques that prevent catalyst deactivation and leaching over multiple reaction cycles. researchgate.net

Development of Novel Reaction Architectures and Substrate Scopes

A major driving force in catalysis research is the development of novel reactions and the expansion of the substrate scope of existing methods. uni-regensburg.deacs.org For this compound catalysts, this involves designing new types of asymmetric transformations and applying them to a wider range of starting materials. acs.orgresearchgate.net

One area of focus is the development of catalytic asymmetric reactions that can construct complex molecular architectures in a single step. researchgate.net This includes tandem or cascade reactions where multiple bonds are formed in a sequential manner, controlled by the this compound catalyst. Such reactions are highly desirable as they can significantly shorten synthetic routes to valuable compounds.

Expanding the substrate scope of reactions catalyzed by this compound is another critical research direction. uni-regensburg.deresearchgate.net While these catalysts have shown excellent performance for certain classes of substrates, their effectiveness with other, more challenging starting materials can be limited. uni-regensburg.deresearchgate.net Researchers are exploring modifications to the ligand structure, such as altering the substituents on the oxazoline (B21484) rings or the bridging unit, to improve reactivity and selectivity with a broader range of substrates. chemrxiv.org Chemoinformatic approaches are also being employed to rationally design new ligands with enhanced capabilities. chemrxiv.org

The development of catalysts for previously challenging transformations, such as the asymmetric functionalization of traditionally unreactive C-H bonds, is a "holy grail" in catalysis. While still in its early stages, the application of bis(oxazoline)-type ligands in such reactions is an area of growing interest.

Addressing Challenges and Limitations in Asymmetric Catalysis with Bis-Oxazoline Ligands

Despite the significant successes of bis-oxazoline ligands like this compound, there are still challenges and limitations that need to be addressed to further advance their utility in asymmetric catalysis. uni-regensburg.deresearchgate.net

One challenge is catalyst stability. researchgate.net In some cases, the metal-ligand complex can be prone to decomposition or deactivation, particularly under harsh reaction conditions or over extended periods. researchgate.net Research into more robust ligand designs and immobilization strategies that enhance catalyst stability is ongoing. researchgate.netuni-regensburg.de For example, the development of aza-bis(oxazoline) ligands has been shown to result in more stable copper complexes compared to their traditional bis(oxazoline) counterparts. researchgate.netdigitellinc.com

Another limitation can be the substrate scope. uni-regensburg.de While highly effective for certain reactions and substrates, the performance of a given bis-oxazoline catalyst can vary significantly with changes in the substrate structure. researchgate.net Overcoming this requires the development of a more diverse library of ligands with tunable steric and electronic properties to match the specific demands of different substrates. chemrxiv.orgacs.org

Catalyst loading is another practical consideration. While high turnover numbers are desirable, some reactions may still require relatively high catalyst loadings to achieve good conversion and enantioselectivity, which can be a cost concern, especially for large-scale applications. academie-sciences.fr The development of more active catalysts that can operate efficiently at lower loadings is a continuous goal.

Finally, the synthesis of the chiral ligands themselves can sometimes be a multi-step and costly process. chemrxiv.org The development of more efficient and scalable synthetic routes to a wide variety of bis-oxazoline ligands is crucial for their broader application in both academic research and industrial processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.